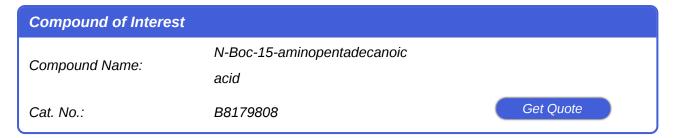


Synthesis of N-Boc-15-aminopentadecanoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **N-Boc-15-aminopentadecanoic acid**, a valuable bifunctional molecule utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this compound.

Introduction

N-Boc-15-aminopentadecanoic acid is a long-chain aliphatic carboxylic acid containing a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. This structure provides a versatile scaffold for chemical modification. The carboxylic acid moiety allows for facile conjugation to various molecules, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions. Its primary application lies in the field of drug discovery, particularly in the design and synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.

Synthetic Pathways

The synthesis of **N-Boc-15-aminopentadecanoic acid** is a two-stage process:



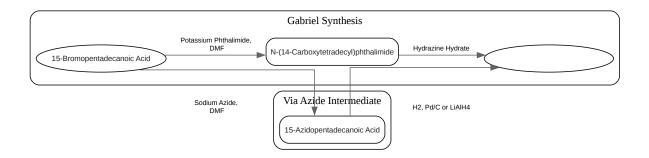
- Synthesis of 15-aminopentadecanoic acid: This key intermediate can be synthesized from commercially available starting materials via two primary routes.
- Boc Protection of 15-aminopentadecanoic acid: The terminal amino group of the synthesized intermediate is then protected with a Boc group.

This guide will detail two effective synthetic routes for obtaining the crucial 15aminopentadecanoic acid intermediate.

Synthesis of 15-Aminopentadecanoic Acid

Two viable synthetic pathways for 15-aminopentadecanoic acid are presented below, starting from either 15-bromopentadecanoic acid or 15-hydroxypentadecanoic acid.

This route involves the conversion of a terminal bromide to an amine. This can be achieved through two common methods: the Gabriel synthesis or via an azide intermediate.



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Caption: Synthetic routes from 15-bromopentadecanoic acid.

This pathway involves the conversion of a terminal hydroxyl group into an amine, typically through an azide intermediate.



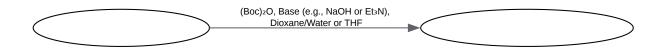


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Caption: Synthetic route from 15-hydroxypentadecanoic acid.

Boc Protection

Once 15-aminopentadecanoic acid is synthesized, the terminal amine is protected using di-tert-butyl dicarbonate (Boc)₂O.



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Caption: Boc protection of 15-aminopentadecanoic acid.

Experimental Protocols

The following are detailed experimental protocols for the key transformations described above.

Synthesis of 15-Aminopentadecanoic Acid from 15-Bromopentadecanoic Acid (via Azide Intermediate)

Step 1: Synthesis of 15-Azidopentadecanoic Acid



Parameter	Value
Reactants	15-Bromopentadecanoic acid, Sodium Azide
Solvent	Dimethylformamide (DMF)
Temperature	80 °C
Reaction Time	12 hours
Yield	~95%

Procedure:

- To a solution of 15-bromopentadecanoic acid (1.0 eq) in DMF, add sodium azide (1.5 eq).
- Heat the reaction
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